Isotopic Differentiation for LC-MS/MS Quantification: Mass Shift and Purity
Ethyl-d5 2S-hydroxy-4-methylpentanoate provides a +5 Da mass shift relative to the unlabeled (S)-ethyl leucate (160.21 vs. 165.25 g/mol) , a prerequisite for its function as an internal standard in LC-MS/MS [1]. This isotopic labeling ensures chromatographic co-elution while enabling distinct mass spectrometric detection, which is essential for correcting for matrix effects and sample preparation variability. The product is offered at ≥95% purity .
| Evidence Dimension | Mass Shift for MS Detection |
|---|---|
| Target Compound Data | +5 Da shift vs. unlabeled |
| Comparator Or Baseline | Unlabeled (S)-ethyl leucate (MW 160.21) |
| Quantified Difference | +5 Da shift and >95% purity specification |
| Conditions | LC-MS/MS, GC-MS, or other mass spectrometry |
Why This Matters
This mass shift is the fundamental requirement for accurate quantification, enabling the compound to serve as a stable isotope-labeled internal standard, a method widely recognized as the gold standard for precision in bioanalysis.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
